molecular formula C12H18ClNO B3264538 1,2,3,4 tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl CAS No. 39226-89-6

1,2,3,4 tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl

Cat. No.: B3264538
CAS No.: 39226-89-6
M. Wt: 227.73 g/mol
InChI Key: SBXCXBDSLGLNDO-UHFFFAOYSA-N
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Description

1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl-2-Napthalenamine HCl (CAS: 39226-89-6) is a synthetic organic compound with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol. Structurally, it features a tetralin (1,2,3,4-tetrahydronaphthalene) backbone substituted with a methoxy group at position 5 and an N-methyl amine at position 2, forming a hydrochloride salt .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2;/h3-5,10,13H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXCXBDSLGLNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-89-6
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39226-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl involves several steps. One common method includes the reaction of 5-methoxy-1,2,3,4-tetrahydronaphthalene with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .

Chemical Reactions Analysis

1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Its smaller molecular weight and simpler structure may influence pharmacokinetic properties, such as bioavailability or metabolic stability.

Pharmacological and Clinical Comparisons

A clinical study comparing ondansetron HCl, granisetron HCl, and palonosetron HCl for postoperative nausea and vomiting (PONV) prevention provides indirect insights into the therapeutic landscape of antiemetics :

Parameter Ondansetron HCl (8 mg IV) Granisetron HCl (2.5 mg IV) Palonosetron HCl (0.075 mg IV)
Efficacy (0–24 h) 68% complete PONV control 72% complete PONV control 88% complete PONV control
Rescue Medication Needed 22% of patients 18% of patients 8% of patients
Side Effect Incidence 12% (headache, dizziness) 10% (constipation) 9% (mild headache)

Relevance to Target Compound :

  • While the target compound shares a hydrochloride salt formulation with these agents, its structural simplicity (e.g., absence of a fused aromatic system) may result in reduced 5-HT₃ receptor antagonism.
  • Palonosetron’s superior efficacy and longer half-life (>40 hours) highlight the importance of structural complexity (e.g., isoquinoline moiety) in sustained therapeutic effects .

Mechanistic Considerations

  • 5-HT₃ Receptor Binding : Ondansetron and granisetron exhibit high affinity for 5-HT₃ receptors due to their planar aromatic cores and hydrogen-bonding substituents. The target compound’s tetralin backbone may lack the rigidity needed for optimal receptor interaction.
  • However, this remains speculative without direct data.

Biological Activity

1,2,3,4-Tetrahydro-5-methoxy-N-methyl-2-naphthalenamine hydrochloride (CAS Number: 39226-89-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and cardiovascular research. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol
  • Structure : The compound features a tetrahydronaphthalene core with a methoxy and a methyl group attached to the nitrogen atom.

Pharmacological Activity

1,2,3,4-Tetrahydro-5-methoxy-N-methyl-2-naphthalenamine HCl exhibits several pharmacological effects:

Adrenergic Activity

Research indicates that compounds related to this structure can act as potent and selective agonists at adrenergic receptors. Specifically, studies have shown that related compounds exhibit significant alpha-1 adrenergic receptor activity with an EC50 value around 9 nM in isolated rabbit ear artery preparations . This suggests a potential role in vasoconstriction and modulation of blood pressure.

Neurotransmitter Interaction

The compound is also implicated in neurotransmitter systems. It has been studied for its effects on dopaminergic pathways, which are crucial in conditions such as Parkinson's disease and schizophrenia. The structural similarity to other naphthalene derivatives suggests it may influence dopamine receptor activity, which is essential for its therapeutic applications in neurodegenerative disorders .

Case Studies

Several studies have investigated the effects of this compound and its analogs:

  • Cardiovascular Effects : A study demonstrated that related naphthalene derivatives could selectively activate alpha-1 adrenergic receptors, leading to increased vascular resistance and potential implications for treating hypotension .
  • Neuropharmacological Effects : In models of neurodegeneration, compounds similar to 1,2,3,4-tetrahydro-5-methoxy-N-methyl-2-naphthalenamine HCl have shown promise in alleviating symptoms associated with dopamine depletion . For instance, the administration of these compounds improved motor function in animal models of Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Alpha-1 AgonistPotent vasoconstriction
Dopaminergic ActivityPotential improvement in motor function
NeuroprotectiveProtective effects against neurodegeneration

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound's safety profile has not been extensively documented; however, related compounds have shown variable toxicity based on dosage and administration routes. Further studies are needed to establish a comprehensive safety profile for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,2,3,4-tetrahydro-5-methoxy-N-methyl-2-naphthalenamine HCl, and how can intermediates be characterized?

  • Methodology : A four-step synthesis protocol involves (i) protection of hydroxyl groups using 3,4-dihydro-2H-pyran under acidic conditions (pyridinium p-toluenesulfonate), (ii) reduction of esters to alcohols with lithium aluminum hydride (LAH), (iii) iodination via Appel reaction (triphenylphosphine/iodine), and (iv) final amine functionalization and HCl salt formation. Key intermediates are characterized using NMR (¹H/¹³C) and HPLC-MS to confirm regioselectivity and purity .

Q. How should researchers assess the compound’s physicochemical properties for experimental design?

  • Methodology :

  • Thermochemistry : Use reaction calorimetry and computational tools (e.g., NIST Chemistry WebBook) to determine enthalpy of formation and stability under varying temperatures .
  • Solubility : Perform shake-flask experiments in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) with UV-Vis or gravimetric analysis.
  • LogP : Calculate via reverse-phase HPLC or experimental partitioning between octanol/water .

Q. What standardized toxicological assays are applicable for preliminary safety profiling?

  • Methodology : Follow ATSDR guidelines for systemic toxicity assessment:

  • Inhalation/Oral Exposure : Use rodent models to evaluate respiratory, hepatic, and renal effects (Table B-1, ).
  • Biomonitoring : Analyze metabolite profiles (e.g., hydroxylated derivatives) in urine/blood via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways across species?

  • Methodology :

  • Comparative Studies : Conduct parallel in vitro assays (human hepatocytes vs. rodent microsomes) to identify species-specific cytochrome P450 isoforms responsible for discrepancies.
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic intermediates via radiometric detection .
  • Data Reconciliation : Apply systematic review frameworks (e.g., Problem Formulation in ) to weight evidence by study quality (e.g., controlled exposure vs. observational data).

Q. What advanced analytical techniques improve enantiomeric purity assessment?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.
  • Circular Dichroism (CD) : Validate optical activity and quantify enantiomeric excess (ee) .
  • X-ray Crystallography : Resolve absolute configuration of crystalline intermediates .

Q. How can reaction mechanisms for N-methylation be elucidated under green chemistry principles?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps.
  • Catalyst Screening : Test ionic liquids or immobilized palladium catalysts for reductive amination to minimize solvent waste .
  • DFT Calculations : Model transition states to predict regioselectivity and optimize methylamine coupling .

Q. What strategies mitigate instability during long-term storage?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to elevated humidity (40°C/75% RH) and analyze degradation products via LC-QTOF.
  • Lyophilization : Stabilize as a lyophilized HCl salt under inert gas (argon) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4 tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl
Reactant of Route 2
Reactant of Route 2
1,2,3,4 tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.